(E)-1-(4-bromophenyl)-4-(3,4-difluorophenyl)but-3-en-1-one
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Overview
Description
(E)-1-(4-bromophenyl)-4-(3,4-difluorophenyl)but-3-en-1-one is an organic compound characterized by the presence of bromine and fluorine atoms attached to phenyl rings
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (E)-1-(4-bromophenyl)-4-(3,4-difluorophenyl)but-3-en-1-one typically involves the following steps:
Starting Materials: The synthesis begins with 4-bromobenzaldehyde and 3,4-difluorobenzaldehyde.
Aldol Condensation: These aldehydes undergo an aldol condensation reaction in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is carried out in a solvent like ethanol or methanol.
Dehydration: The aldol product is then dehydrated to form the desired this compound.
Industrial Production Methods: In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine and fluorine atoms in the compound can participate in nucleophilic substitution reactions, where they are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a catalyst.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
(E)-1-(4-bromophenyl)-4-(3,4-difluorophenyl)but-3-en-1-one has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory and anticancer properties.
Materials Science: The compound is explored for its use in the synthesis of advanced materials, including polymers and liquid crystals.
Biological Studies: Researchers investigate its interactions with biological targets to understand its mechanism of action and potential therapeutic benefits.
Industrial Applications: It is used as an intermediate in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of (E)-1-(4-bromophenyl)-4-(3,4-difluorophenyl)but-3-en-1-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, in anticancer research, it may inhibit the activity of certain kinases, thereby preventing the proliferation of cancer cells.
Comparison with Similar Compounds
- (E)-1-(4-chlorophenyl)-4-(3,4-difluorophenyl)but-3-en-1-one
- (E)-1-(4-bromophenyl)-4-(3,4-dichlorophenyl)but-3-en-1-one
- (E)-1-(4-bromophenyl)-4-(3,4-dimethylphenyl)but-3-en-1-one
Comparison:
- Structural Differences: The presence of different halogen atoms (chlorine, bromine, fluorine) or alkyl groups (methyl) on the phenyl rings.
- Reactivity: The reactivity of these compounds can vary based on the nature and position of the substituents.
- Applications: While they may share similar applications, the specific properties and effectiveness can differ, making (E)-1-(4-bromophenyl)-4-(3,4-difluorophenyl)but-3-en-1-one unique in its potential uses.
Properties
IUPAC Name |
(E)-1-(4-bromophenyl)-4-(3,4-difluorophenyl)but-3-en-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11BrF2O/c17-13-7-5-12(6-8-13)16(20)3-1-2-11-4-9-14(18)15(19)10-11/h1-2,4-10H,3H2/b2-1+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OIQGWEFHIGLSJE-OWOJBTEDSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)CC=CC2=CC(=C(C=C2)F)F)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C(=O)C/C=C/C2=CC(=C(C=C2)F)F)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11BrF2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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